molecular formula C19H15NO3 B7754642 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid

4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid

Cat. No.: B7754642
M. Wt: 305.3 g/mol
InChI Key: VBDSLVJSSIEFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid is a complex organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid typically involves a multicomponent reaction. One common method is the electrophilic substitution reaction using cobalt-based phosphate catalysts. This approach allows for the synthesis of oxazine derivatives with high yields and under environmentally friendly conditions . Another method involves the use of visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using green chemistry principles. For instance, a one-pot solvent-free synthesis method using a magnetically recyclable solid acid catalyst has been developed. This method is efficient, environmentally friendly, and suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are oxazine derivatives, which have significant biological activities and pharmacological effects .

Scientific Research Applications

4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily due to its ability to interact with protein kinases, HIV inhibitors, and other molecular targets . The exact pathways and molecular interactions are still under investigation, but the compound’s structural versatility allows it to engage in multiple biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid stands out due to its unique combination of a naphtho-oxazine structure with a benzoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1,3-dihydrobenzo[f][1,3]benzoxazin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)14-5-8-15(9-6-14)20-11-17-16-4-2-1-3-13(16)7-10-18(17)23-12-20/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDSLVJSSIEFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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